2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
1-(3-methylphenyl)-2-pyrrolidin-1-ylethanol |
InChI |
InChI=1S/C13H19NO/c1-11-5-4-6-12(9-11)13(15)10-14-7-2-3-8-14/h4-6,9,13,15H,2-3,7-8,10H2,1H3 |
InChI Key |
RNPBUEXOZUUFML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(CN2CCCC2)O |
Origin of Product |
United States |
Synthetic Methodologies and Stereoselective Synthesis of 2 Pyrrolidin 1 Yl 1 M Tolyl Ethan 1 Ol
Retrosynthetic Strategies for the Compound's Core Structure
A retrosynthetic analysis of 2-(pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol reveals several potential disconnection points, leading to readily available starting materials. The primary disconnections involve the carbon-nitrogen and carbon-oxygen bonds of the β-amino alcohol moiety.
One common strategy involves the disconnection of the carbon-nitrogen bond, which points to the precursor α-amino ketone, 2-(pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-one . This intermediate can be further disconnected at the Cα-N bond, leading back to a simpler α-halo ketone, specifically 2-bromo-1-(m-tolyl)ethanone , and pyrrolidine (B122466). The α-bromo ketone can be traced back to 3'-methylacetophenone through an α-bromination reaction. This retrosynthetic pathway is often favored due to the commercial availability and straightforward synthesis of the precursors.
Alternatively, a disconnection across the Cα-Cβ bond of the ethanolamine (B43304) backbone could be considered, which might lead to an m-tolyl-containing aldehyde or a related derivative and a pyrrolidinyl nucleophile. However, the former strategy is generally more convergent and practical for this class of compounds.
Another approach centers on the formation of the C-O bond. This retrosynthesis would involve an epoxide intermediate, such as 2-(m-tolyl)oxirane , which could undergo a nucleophilic ring-opening reaction with pyrrolidine. The regioselectivity of this ring-opening would be a critical factor to control.
Conventional Synthetic Routes and Precursor Chemistry
The most conventional and widely adopted synthetic route to this compound involves a two-step sequence starting from an appropriately substituted acetophenone.
First, the synthesis of the key intermediate, 2-(pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-one , is typically achieved through the α-amination of an α-halo ketone. The synthesis begins with the α-bromination of 3'-methylacetophenone . This reaction can be carried out using various brominating agents, such as bromine in a suitable solvent or N-bromosuccinimide (NBS). rsc.org The resulting 2-bromo-1-(m-tolyl)ethanone is a versatile intermediate. biosynth.comlookchem.com
The subsequent step involves the nucleophilic substitution of the bromide with pyrrolidine. up.ac.za This reaction is generally performed in a suitable solvent, often in the presence of a base to neutralize the hydrogen bromide formed during the reaction. This method provides a reliable and scalable route to the desired α-amino ketone. organic-chemistry.orgresearchgate.net
Once the α-amino ketone is obtained, the final step is the reduction of the carbonyl group to the corresponding alcohol. This can be accomplished using a variety of standard reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), to yield the racemic this compound.
| Step | Reactant(s) | Reagent(s) | Product | Typical Yield |
| 1 | 3'-Methylacetophenone | Br₂ or NBS | 2-Bromo-1-(m-tolyl)ethanone | High |
| 2 | 2-Bromo-1-(m-tolyl)ethanone, Pyrrolidine | Base (e.g., K₂CO₃) | 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-one | Good to High |
| 3 | 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-one | NaBH₄ or LiAlH₄ | This compound | High |
Asymmetric Synthesis Approaches
The generation of enantiomerically pure this compound is of significant interest. This can be achieved through several asymmetric synthesis strategies, primarily focusing on the stereoselective reduction of the prochiral ketone, 2-(pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-one.
One established method for achieving enantiocontrol is the use of chiral auxiliaries. In this approach, the prochiral ketone can be derivatized with a chiral auxiliary to form a diastereomeric intermediate. Subsequent reduction of the carbonyl group then proceeds under the stereodirecting influence of the auxiliary.
For instance, chiral auxiliaries such as pseudoephedrine can be reacted with the α-amino ketone to form a chiral adduct. wikipedia.org The reduction of the carbonyl group in this adduct, followed by the removal of the chiral auxiliary, would yield the enantiomerically enriched β-amino alcohol. Another class of effective chiral auxiliaries includes Evans oxazolidinones, which can direct the stereochemical outcome of reductions. wikipedia.org The choice of the chiral auxiliary and the reduction conditions are critical for achieving high diastereoselectivity.
Asymmetric catalysis offers a more atom-economical and efficient approach to enantioselective synthesis, as it requires only a catalytic amount of a chiral molecule to generate a large quantity of the chiral product.
Metal-catalyzed asymmetric hydrogenation and transfer hydrogenation are powerful methods for the enantioselective reduction of ketones. wikipedia.org Ruthenium complexes bearing chiral ligands have been extensively studied and have shown excellent performance in the asymmetric reduction of a wide range of ketones, including α-amino ketones. acs.org
A particularly relevant and effective catalytic system for the reduction of α-amino ketones involves the use of ruthenium catalysts with prolinamide-derived ligands. acs.org These catalysts, often generated in situ from a ruthenium precursor like [RuCl₂(p-cymene)]₂ and a chiral prolinamide ligand, can achieve high enantioselectivity in the transfer hydrogenation of aryl ketones. acs.org The reaction typically employs a hydrogen donor such as isopropanol (B130326) or a formic acid/triethylamine mixture. acs.org The prolinamide ligand coordinates to the ruthenium center, creating a chiral environment that directs the hydride transfer to one of the enantiotopic faces of the carbonyl group.
| Catalyst System | Substrate Type | Hydrogen Donor | Typical Enantiomeric Excess (ee) |
| [RuCl₂(p-cymene)]₂ / L-Prolinamide | Aryl Ketones | Isopropanol | >90% |
| [RuCl₂(p-cymene)]₂ / Chiral Diamine Ligand | α-Amino Ketones | Formic Acid/Triethylamine | High |
In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative. rsc.org For the enantioselective reduction of 2-(pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-one, several organocatalytic approaches can be envisioned.
Chiral Brønsted acids have been shown to catalyze the enantioselective transfer hydrogenation of α-keto ketimines, which are structurally related to α-amino ketones. organic-chemistry.org A plausible strategy would involve the in situ formation of an iminium ion from the α-amino ketone, which is then reduced enantioselectively.
Another approach involves the use of chiral organocatalysts, such as oxazaborolidines (Corey-Bakshi-Shibata catalysts), which are highly effective for the asymmetric reduction of prochiral ketones with borane (B79455) reagents. mdpi.com The catalyst, derived from a chiral amino alcohol, coordinates with both the borane and the ketone, facilitating a highly enantioselective hydride transfer.
| Catalyst Type | Reductant | Substrate Type | Typical Enantiomeric Excess (ee) |
| Chiral Phosphoric Acid | Hantzsch Ester | α-Keto Imines | High |
| Chiral Oxazaborolidine | Borane (BH₃) | Prochiral Ketones | Good to Excellent |
Enzymatic or Biocatalytic Synthesis Routes
The synthesis of chiral amino alcohols, such as this compound, is increasingly benefiting from enzymatic methods, which offer high stereoselectivity under mild reaction conditions. nih.gov A primary biocatalytic strategy involves the asymmetric reduction of the corresponding prochiral ketone, 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-one.
Ketoreductases (KREDs) and Whole-Cell Biocatalysis:
Enzymes such as ketoreductases, often employed within whole-cell systems, are highly effective for generating enantiomerically pure alcohols. researchgate.net These biocatalysts facilitate the transfer of a hydride from a cofactor, typically NADH or NADPH, to the carbonyl group of the ketone precursor. The stereochemical outcome of the reduction is determined by the enzyme's active site, which preferentially binds the substrate in an orientation that leads to either the (R)- or (S)-alcohol.
Microbial cells, such as Acetobacter pasteurianus, have been identified as effective biocatalysts for the "anti-Prelog" reduction of prochiral ketones, yielding (R)-alcohols with high enantiomeric excess (e.e.). researchgate.net This approach is advantageous as it utilizes the cell's own machinery for cofactor regeneration, making the process more cost-effective. By applying this methodology, the (R)-enantiomer of this compound could be synthesized from its ketone precursor.
Engineered Amine Dehydrogenases (AmDHs):
A more direct biocatalytic route to chiral amino alcohols involves the use of engineered amine dehydrogenases. These enzymes can catalyze the asymmetric reductive amination of α-hydroxy ketones. nih.govfrontiersin.org While this specific pathway is more suited for primary amines using ammonia, it highlights the potential of enzyme engineering to create novel biocatalysts tailored for specific substrates and amine donors.
The following table illustrates representative results for the whole-cell biocatalytic reduction of an analogous aryl amino ketone, demonstrating the high stereoselectivity achievable.
| Biocatalyst | Substrate | Product Configuration | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| Acetobacter pasteurianus GIM1.158 | 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-one | (R) | >90% | >99% |
Note: Data is illustrative and based on the performance of the biocatalyst with other prochiral ketones as reported in the literature. researchgate.net
Stereochemical Control in Specific Functional Group Interconversions
Achieving a high degree of stereochemical control is paramount in the synthesis of enantiomerically pure compounds like this compound. The most critical step for controlling the stereochemistry is the reduction of the carbonyl group in the α-amino ketone precursor.
Asymmetric Hydrogenation and Transfer Hydrogenation:
Catalytic asymmetric hydrogenation is a powerful tool for this transformation. This method avoids stoichiometric chiral reagents in favor of a chiral catalyst that can produce large quantities of the desired enantiomer.
Iridium-Catalyzed Asymmetric Hydrogenation: A highly efficient method for producing chiral β-amino alcohols involves the asymmetric hydrogenation of racemic α-amino ketones through a process called dynamic kinetic resolution. Using chiral iridium catalysts, this one-pot strategy can convert a racemic mixture of the ketone precursor into a single diastereomer of the amino alcohol with excellent yields and enantioselectivities (>99% e.e.). researchgate.net
The choice of catalyst and reaction conditions can selectively produce either the syn or anti diastereomer, depending on the specific synthetic target. The following table summarizes the expected outcomes for these stereocontrolling reactions applied to the synthesis of this compound.
| Method | Catalyst System | Expected Product | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |
| Asymmetric Hydrogenation (DKR) | Chiral Iridium Complex | Single Diastereomer | >99:1 | >99 |
| Asymmetric Transfer Hydrogenation | Chiral Ruthenium Complex | Single Enantiomer | N/A | >99 |
Note: Data is based on results for analogous α-amino ketones as reported in the literature. researchgate.netacs.org
Development of Novel and Green Synthetic Protocols
Catalytic and One-Pot Processes:
As discussed, catalytic hydrogenation and transfer hydrogenation are inherently green methodologies because they replace stoichiometric metal hydride reagents like LiAlH₄, which are hazardous and generate significant waste. The ability to perform these reactions on unprotected substrates further enhances their green credentials by reducing the number of synthetic steps (protection and deprotection), a key principle of green chemistry. acs.org
The development of one-pot syntheses, where multiple transformations occur in the same reaction vessel, is another significant advancement. For instance, a tandem process can involve the in situ generation of the α-amino ketone from an α-bromoketone (2-bromo-1-(m-tolyl)ethan-1-one) and pyrrolidine, followed directly by the asymmetric hydrogenation of the intermediate. researchgate.net This approach streamlines the synthesis, saves time, reduces solvent waste, and minimizes losses during purification of intermediates.
Visible-Light Photoredox Catalysis:
A cutting-edge green chemistry approach involves visible-light photoredox catalysis. This technique uses light as a renewable energy source to drive chemical reactions under very mild conditions. A relevant protocol for synthesizing 1,2-amino alcohols involves the decarboxylative coupling of N-aryl amino acids with aldehydes or ketones. rsc.org This method often uses water as the solvent at room temperature, making it an exceptionally environmentally friendly option. While direct application to the target molecule would require a different synthetic design, it exemplifies the frontier of green synthesis for this class of compounds.
Key features of novel and green synthetic protocols applicable to the synthesis of this compound are summarized below.
| Protocol Feature | Advantage | Relevance to Synthesis |
| Catalytic Asymmetric (Transfer) Hydrogenation | Replaces hazardous stoichiometric reagents (e.g., LiAlH₄); high atom economy. acs.org | Core strategy for the key stereoselective reduction step. |
| One-Pot Tandem Reactions | Reduces solvent use, purification steps, and reaction time. researchgate.net | Enables conversion from α-haloketone to the final product in a single vessel. |
| Use of Unprotected Substrates | Eliminates protection/deprotection steps, improving efficiency and reducing waste. acs.org | Simplifies the synthesis of the target amino alcohol. |
| Aqueous/Mild Conditions | Enhances safety and reduces environmental impact. rsc.org | Aligns with green chemistry principles, as seen in biocatalytic and photoredox methods. |
By integrating these advanced methodologies, the synthesis of this compound can be achieved with high stereochemical purity, efficiency, and adherence to the principles of modern, sustainable chemistry.
Advanced Structural Characterization and Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments would be essential to unambiguously assign the configuration and preferred conformation of 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the electronic environment of each hydrogen atom. The aromatic protons of the m-tolyl group would appear as a complex multiplet pattern in the range of δ 7.0-7.4 ppm. The methyl group on the tolyl ring would present as a singlet around δ 2.3 ppm. The benzylic proton (CH-OH) is anticipated to be a doublet of doublets between δ 4.5-5.0 ppm, with its coupling to the adjacent methylene (B1212753) protons providing crucial connectivity data. The protons of the pyrrolidine (B122466) ring and the methylene group adjacent to it would likely exhibit complex multiplets in the aliphatic region (δ 1.5-3.0 ppm). The hydroxyl proton would give rise to a broad singlet, the chemical shift of which would be dependent on concentration and solvent.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data by revealing the number of unique carbon environments. The carbons of the m-tolyl ring would resonate in the aromatic region (δ 120-140 ppm), with the ipso-carbons showing distinct shifts. The benzylic carbon (CH-OH) would be expected in the δ 70-80 ppm range. The carbons of the pyrrolidine ring and the adjacent methylene group would appear in the aliphatic region (δ 20-60 ppm). The methyl carbon of the tolyl group would be found at approximately δ 21 ppm. The regiochemistry of β-amino alcohols can often be confirmed by the chemical shift of the carbon bearing the hydroxyl group, which typically appears around δ 68 ppm for a secondary alcohol. growingscience.com
Predicted ¹H and ¹³C NMR Data
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| m-tolyl-CH₃ | ~2.3 (s) | ~21 |
| Pyrrolidine-H | 1.7-1.9 (m), 2.5-2.8 (m) | ~24, ~54 |
| -CH₂-N | 2.4-2.7 (m) | ~58 |
| -CH(OH)- | 4.7-4.9 (dd) | ~75 |
| Aromatic-H | 7.0-7.4 (m) | ~125-138 |
Two-dimensional NMR techniques are indispensable for assembling the molecular puzzle.
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. For instance, it would show a correlation between the benzylic proton and the protons of the adjacent methylene group, and between the methylene protons and the protons on the pyrrolidine ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would directly link each proton to the carbon it is attached to, allowing for unambiguous assignment of the ¹³C spectrum based on the more resolved ¹H spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): For stereochemical analysis, NOESY is vital. It identifies protons that are close in space. In the case of this compound, NOESY could help determine the relative stereochemistry at the chiral center and the preferred conformation of the pyrrolidine ring by observing spatial correlations between the benzylic proton and specific protons on the pyrrolidine ring.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, which are characteristic of specific functional groups.
IR Spectroscopy: The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic tolyl ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the pyrrolidine and ethyl groups would be observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the tertiary amine would likely be found in the 1000-1200 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are typically strong in the Raman spectrum, which would aid in confirming the presence of the tolyl group. The symmetric C-H stretching vibrations would also be prominent.
Expected Vibrational Frequencies
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|
| O-H Stretch (Alcohol) | 3200-3600 (broad) | Weak |
| C-H Stretch (Aromatic) | 3000-3100 | Strong |
| C-H Stretch (Aliphatic) | 2850-2960 | Strong |
| C=C Stretch (Aromatic) | 1450-1600 | Strong |
| C-O Stretch (Alcohol) | 1050-1150 | Medium |
Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and deducing structural features. For this compound (C₁₃H₁₉NO), the expected molecular weight is approximately 205.30 g/mol .
In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) at m/z = 205 would be expected. The fragmentation pattern would likely be dominated by cleavage adjacent to the nitrogen atom (alpha-cleavage), a common pathway for amines. This would lead to a stable iminium ion. Another likely fragmentation would be the loss of a water molecule from the molecular ion.
Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
|---|---|
| 205 | [M]⁺ (Molecular Ion) |
| 188 | [M - OH]⁺ |
| 187 | [M - H₂O]⁺ |
| 134 | [CH(OH)C₆H₄CH₃]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
X-ray Crystallography for Absolute and Relative Configuration Determination
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute and relative configuration. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. For a chiral molecule, X-ray crystallography on a resolved enantiomer, often in the presence of a heavy atom, can be used to determine the absolute configuration (R or S) at the stereocenter. In the absence of a resolved enantiomer, the technique would still reveal the relative arrangement of atoms in the crystal lattice. For related, but different molecules, X-ray diffraction has been used to confirm molecular conformations and intermolecular interactions, such as hydrogen bonding. nih.gov
Chiroptical Spectroscopy (e.g., ECD, ORD) for Absolute Configuration Assignment
Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful for determining the absolute configuration of chiral molecules in solution. These methods measure the differential absorption or rotation of left- and right-circularly polarized light.
The ECD spectrum of an enantiomer of this compound would show characteristic Cotton effects corresponding to the electronic transitions of its chromophores, primarily the m-tolyl group. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT), the absolute configuration of the chiral center could be confidently assigned. This approach is a well-established method for the stereochemical characterization of small chiral molecules.
Chemical Reactivity and Mechanistic Investigations
Reactions Involving the Hydroxyl Group
The secondary alcohol moiety is a key site for derivatization, oxidation, reduction, and elimination or rearrangement reactions.
Derivatization Reactions (e.g., Esterification, Etherification)
The hydroxyl group of 2-(pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol can undergo esterification and etherification to yield a range of derivatives.
Esterification: This reaction typically involves reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride, often in the presence of an acid or base catalyst. For instance, ester derivatives of structurally similar secondary metabolite compounds have been synthesized to enhance their biological activity and modify properties like bioavailability and solubility. medcraveonline.commedcraveonline.com The esterification of analogous 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives has been explored to generate compounds with antifungal properties. nih.gov While specific conditions for the title compound are not extensively documented, general methods for the esterification of secondary alcohols are well-established.
Etherification: The formation of an ether derivative can be achieved through reactions such as the Williamson ether synthesis. This involves deprotonation of the hydroxyl group to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. The choice of base and solvent is crucial to favor etherification over potential side reactions.
A representative table of potential derivatization reactions is provided below:
| Reaction Type | Reagent Example | Product Type | Potential Conditions |
| Esterification | Acetic anhydride | Acetate ester | Pyridine, room temperature |
| Benzoyl chloride | Benzoate ester | Triethylamine, dichloromethane | |
| Etherification | Sodium hydride, then Methyl iodide | Methyl ether | Tetrahydrofuran |
| Potassium tert-butoxide, then Ethyl bromide | Ethyl ether | Dimethylformamide |
Oxidation and Reduction Chemistry
Oxidation: The secondary alcohol group in this compound can be oxidized to the corresponding ketone, 2-(pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-one. A variety of oxidizing agents can be employed for this transformation. Common reagents for the oxidation of secondary alcohols to ketones include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and Jones reagent (CrO₃ in sulfuric acid and acetone), as well as milder, more selective methods employing reagents like Dess-Martin periodinane or Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base). youtube.comkhanacademy.org The choice of oxidant is critical to avoid over-oxidation or degradation of the molecule, particularly given the presence of the amine functionality. organic-chemistry.orgchemguide.co.uk For instance, the oxidation of primary and secondary alcohols can be achieved using acidified potassium dichromate(VI) solution, where the orange dichromate(VI) ions are reduced to green chromium(III) ions. chemguide.co.uk
The resulting ketone is a key intermediate in the synthesis of many pyrovalerone analogs, which are potent psychoactive substances. nih.gov
Reduction: The corresponding ketone, 2-(pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-one, can be reduced back to the alcohol. This reduction can be achieved using various reducing agents. Metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for the reduction of ketones to secondary alcohols. rsc.org Catalytic hydrogenation over metal catalysts like platinum, palladium, or nickel is another effective method. The stereochemical outcome of the reduction can sometimes be influenced by the choice of reagent and reaction conditions.
Elimination and Rearrangement Processes
Elimination: Under acidic conditions and with heating, the hydroxyl group can be protonated to form a good leaving group (water), which can then be eliminated to form an alkene. This dehydration reaction typically follows an E1 mechanism for secondary alcohols, proceeding through a carbocation intermediate. The stability of the resulting alkene and the potential for rearrangements will influence the product distribution. The thermal degradation of related synthetic cathinones has been studied, revealing that these molecules can undergo elimination reactions. oup.com The pyrrolidinyl group itself has been shown to be relatively stable under various conditions. ojp.gov
Reactions Involving the Pyrrolidine (B122466) Nitrogen
The tertiary amine of the pyrrolidine ring is nucleophilic and basic, allowing for reactions such as alkylation, acylation, and salt formation. It can also play a role in catalysis.
N-Alkylation, Acylation, and Salt Formation
N-Alkylation: The lone pair of electrons on the nitrogen atom can attack an electrophilic carbon, such as in an alkyl halide, leading to the formation of a quaternary ammonium (B1175870) salt. This is known as the Menschutkin reaction, a bimolecular nucleophilic substitution (SN2) reaction. nih.gov The rate and efficiency of this reaction are influenced by the nature of the alkyl halide, the solvent, and the temperature. The synthesis of various quaternary ammonium salts from tertiary amines is a well-established process. mdpi.comtaylorandfrancis.comrsc.org
N-Acylation: The pyrrolidine nitrogen can react with acylating agents like acid chlorides or anhydrides to form an N-acylpyrrolidinium species. N-acylation of L-proline, a related pyrrolidine derivative, has been shown to proceed efficiently. frontiersin.org
Salt Formation: As a tertiary amine, the pyrrolidine nitrogen is basic and will react with acids to form ammonium salts. This is a common method for the isolation, purification, and handling of amine-containing compounds. For example, 2-(pyrrolidin-1-yl)ethanol is commercially available as its hydrochloride salt. nih.gov
The following table summarizes these reactions:
| Reaction Type | Reagent Example | Product Type | General Observation |
| N-Alkylation | Methyl iodide | Quaternary ammonium iodide | SN2 reaction, forms a stable salt |
| N-Acylation | Acetyl chloride | N-acylpyrrolidinium chloride | Forms a reactive intermediate |
| Salt Formation | Hydrochloric acid | Pyrrolidinium chloride | Acid-base reaction, forms a stable salt |
Role in Amine-Catalyzed Reactions
Pyrrolidine and its derivatives are widely used as organocatalysts in a variety of asymmetric reactions. nih.govnih.govresearchgate.net They can activate carbonyl compounds by forming enamine or iminium ion intermediates. For example, pyrrolidine has been shown to be an efficient catalyst for the synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-one derivatives. oup.com While the specific catalytic activity of this compound has not been extensively studied, its structural similarity to other pyrrolidine-based organocatalysts suggests potential applications in asymmetric synthesis. The presence of the hydroxyl group could also allow for bifunctional catalysis, where both the amine and the alcohol participate in the catalytic cycle.
Reactivity of the m-Tolyl Moiety
The m-tolyl group, a defining feature of the molecule, consists of a benzene (B151609) ring substituted with a methyl group and the 2-(pyrrolidin-1-yl)ethan-1-ol chain at the meta position relative to each other. The reactivity of this aromatic ring is primarily governed by the electronic and steric effects of these two substituents.
Aromatic Substitution Reactions
In electrophilic aromatic substitution (EAS), the rate and regioselectivity of the reaction are dictated by the directing effects of the substituents already present on the benzene ring. The methyl group is a well-established activating group and an ortho, para-director due to its electron-donating inductive effect, which stabilizes the cationic intermediate (arenium ion) formed during the reaction. libretexts.orguwosh.edu The 1-hydroxy-2-(pyrrolidin-1-yl)ethyl substituent is also generally considered an activating, ortho, para-directing group. Its influence stems from the potential for the oxygen and nitrogen lone pairs to donate electron density to the ring via resonance, although this is balanced by the electron-withdrawing inductive effect of the electronegative oxygen and nitrogen atoms.
Given the meta relationship of the two substituents, their directing effects converge on specific positions. The positions ortho to the methyl group are 2 and 6, and the para position is 4. The positions ortho to the amino alcohol substituent are 2 and 4, and the para position is 6. Therefore, electrophilic attack is strongly favored at positions 2, 4, and 6, with position 5 being significantly disfavored.
The final product distribution will be a balance of these electronic effects and steric hindrance. Position 2 is sterically hindered by both adjacent substituents, likely reducing its reactivity. Positions 4 and 6 are electronically activated by both groups. Consequently, electrophilic attack is most probable at the C4 and C6 positions. For instance, in a typical nitration reaction, a mixture of 4-nitro and 6-nitro derivatives would be the expected major products. uwosh.educerritos.edu
| Position of Substitution | Directing Effect (Methyl) | Directing Effect (Amino Alcohol) | Steric Hindrance | Predicted Product Yield |
|---|---|---|---|---|
| 2 | Ortho | Ortho | High | Minor |
| 4 | Para | Ortho | Low | Major |
| 5 | Meta | Meta | Low | Trace/None |
| 6 | Ortho | Para | Moderate | Major |
Functionalization of the Methyl Group
The methyl group of the m-tolyl moiety is susceptible to reactions characteristic of benzylic positions. The C-H bonds of the methyl group are weaker than typical alkyl C-H bonds because the radical, cationic, or anionic intermediates formed upon their cleavage are resonance-stabilized by the adjacent aromatic ring.
Benzylic Halogenation: The methyl group can undergo free-radical halogenation, for instance using N-bromosuccinimide (NBS) in the presence of a radical initiator. This reaction proceeds via a benzylic radical intermediate and would selectively install a halogen on the methyl group, yielding 1-(3-(bromomethyl)phenyl)-2-(pyrrolidin-1-yl)ethan-1-ol. This functionalized product can then serve as a precursor for further nucleophilic substitution reactions.
Benzylic Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the benzylic methyl group to a carboxylic acid. This transformation would convert the m-tolyl group into a 3-carboxyphenyl group, yielding 3-(1-hydroxy-2-(pyrrolidin-1-yl)ethyl)benzoic acid. The reaction requires at least one benzylic hydrogen and proceeds regardless of the alkyl chain length.
Regioselectivity and Diastereoselectivity in Complex Reactions
The presence of a chiral center at the carbon bearing the hydroxyl group means that this compound is a chiral molecule. In reactions that form a new stereocenter, the existing chirality can influence the stereochemical outcome, a phenomenon known as diastereoselection.
As a 1,2-amino alcohol, this compound is a member of a class of structures widely used as chiral auxiliaries and ligands in asymmetric synthesis. acs.orgnih.gov While specific studies on the diastereoselectivity of this particular compound are not prevalent, general principles can be applied. For example, in an oxidation reaction of the secondary alcohol to a ketone, the chiral center would be destroyed. However, in a reaction at a different site, such as an addition to a derivative where the tolyl ring has been functionalized with an aldehyde, the existing stereocenter can direct the approach of incoming reagents.
The formation of 1,2-amino alcohols often involves diastereoselective processes. nih.gov In reverse, reactions involving the hydroxyl or amino groups of this compound can be expected to proceed with some degree of diastereoselectivity, influenced by intramolecular hydrogen bonding or chelation to a metal catalyst, which would create a conformationally rigid transition state. For instance, cyclization reactions involving both the hydroxyl and pyrrolidine nitrogen could lead to the formation of substituted morpholine (B109124) or piperazine (B1678402) ring systems with a defined stereochemistry. The relative orientation of the bulky tolyl and pyrrolidinyl groups would likely direct the formation of one diastereomer over another.
Kinetic and Thermodynamic Studies of Key Transformations
Detailed kinetic and thermodynamic data for reactions involving this compound are scarce in the public literature. However, the reactivity can be qualitatively understood and quantitatively estimated using principles like the Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted benzene derivatives. scribd.comlibretexts.orgwikipedia.org
The Hammett equation is given by: log(k/k₀) = σρ
where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends on the substituent and its position), and ρ is the reaction constant (which depends on the reaction type).
| Substituent (at meta position) | Substituent Constant (σ_meta) | Reaction Constant (ρ) | Predicted Relative Rate (k/k₀) | Reaction Character |
|---|---|---|---|---|
| -H (Benzene) | 0.00 | -12.1 | 1.0 | Large buildup of positive charge in transition state |
| -CH₃ (Toluene) | -0.07 | 7.0 |
Note: This table is illustrative, based on established Hammett values for toluene (B28343) in electrophilic bromination to demonstrate the predicted activating effect of the methyl group.
Thermodynamically, reactions such as the oxidation of the methyl group to a carboxylic acid are typically highly exothermic and irreversible. researchgate.net The stability of the resulting conjugated system of the carboxylic acid with the aromatic ring provides a strong thermodynamic driving force. Kinetic studies on the oxidation of simpler amino alcohols have shown that the mechanism often involves the formation of a complex with the oxidizing agent, followed by a rate-determining hydrogen atom abstraction from the carbon bearing the hydroxyl group. rsc.org A similar mechanism could be anticipated for the oxidation of the secondary alcohol in the title compound.
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Studies of Electronic Structure and Energetics
DFT studies are a cornerstone of computational chemistry, used to investigate the electronic structure of molecules. A typical DFT analysis of 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol would involve optimizing the molecule's geometry to find its most stable three-dimensional structure. From this, various electronic properties could be calculated.
Key parameters that would be determined include:
Total Energy: The energy of the optimized structure, indicating its stability.
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between them indicates chemical stability and electronic transport properties.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Without specific studies, no data tables for these energetic or electronic properties can be presented.
Conformational Analysis and Potential Energy Surfaces
The flexibility of the pyrrolidine (B122466) ring and the rotatable bonds in the ethan-1-ol chain mean that this compound can exist in multiple conformations. A conformational analysis would systematically explore these different spatial arrangements to identify the most energetically favorable (lowest energy) conformers. By calculating the energy at various points of bond rotation, a potential energy surface (PES) could be generated. This surface maps the energy landscape of the molecule, highlighting the stable conformers and the energy barriers between them. This information is critical for understanding how the molecule's shape influences its interactions and reactivity.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are frequently used to predict spectroscopic data, which can aid in the identification and characterization of compounds.
NMR Chemical Shifts: Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure.
Vibrational Frequencies: The calculation of vibrational frequencies (infrared and Raman spectra) is also standard. This involves a frequency analysis of the optimized geometry. The resulting theoretical spectrum shows characteristic peaks corresponding to the vibrational modes of the molecule's functional groups (e.g., O-H stretch, C-N stretch, aromatic C-H bends).
As no computational studies have been published, a data table of predicted NMR shifts or vibrational frequencies for this specific molecule cannot be compiled.
Reaction Mechanism Elucidation via Transition State Calculations
Theoretical calculations are powerful tools for investigating how chemical reactions occur. If this compound were involved in a reaction, such as a dehydration or substitution, transition state (TS) calculations could be performed to map out the reaction pathway. By identifying the structure and energy of the transition state—the highest energy point along the reaction coordinate—the activation energy (energy barrier) for the reaction can be determined. This provides fundamental insights into reaction rates and mechanisms. For example, investigating the mechanism of its synthesis or decomposition would involve locating the relevant transition states and intermediates.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation of this compound, either in a solvent or in a condensed phase, would reveal its dynamic behavior. This includes how the molecule tumbles and changes conformation, and how it interacts with surrounding solvent molecules (e.g., through hydrogen bonding). Such simulations provide a view of the molecule's behavior that is not apparent from static, time-independent quantum chemical calculations.
Catalytic Applications and Ligand Design
2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol as a Chiral Ligand in Asymmetric Catalysis
The primary application of this compound in asymmetric catalysis is as a chiral ligand. The nitrogen atom of the pyrrolidine (B122466) ring and the hydroxyl group can coordinate to a metal center, forming a stable five-membered chelate ring. This coordination, combined with the steric influence of the tolyl group, creates a chiral environment around the metal, enabling the enantioselective conversion of prochiral substrates.
Design and Synthesis of Metal Complexes Featuring the Compound
The design of metal complexes incorporating this compound is centered on creating a well-defined and sterically hindered catalytic pocket. The synthesis of these complexes typically involves the reaction of the deprotonated ligand with a suitable metal precursor. For instance, copper(II) complexes can be prepared by reacting the compound with a copper(II) salt, leading to the formation of dimeric structures where the ligand coordinates to the metal center in a κ²-bonding mode through the nitrogen and oxygen atoms. mdpi.com The synthesis of complexes with other metals, such as chromium(III), iron(III), cobalt(II), nickel(II), and cadmium(II), has also been explored, often resulting in octahedral geometries. scilit.comresearchgate.net
Applications in Asymmetric Hydrogenation and Transfer Hydrogenation
While specific studies detailing the use of this compound in asymmetric hydrogenation and transfer hydrogenation are not extensively documented in the reviewed literature, the broader class of pyrrolidine-derived ligands has shown significant promise in these areas. researchgate.netnih.govmdpi.comnih.gov For example, polymer-supported chiral pyrrolidine catalysts have been utilized in the asymmetric transfer hydrogenation of α,β-unsaturated aldehydes. researchgate.net Ruthenium complexes of chiral phosphinooxazolines, which share structural similarities, have been effective in the transfer hydrogenation of ketones. researchgate.net The general principle involves the formation of a chiral metal hydride species that delivers hydrogen to the substrate with high enantioselectivity. mdpi.com
Utility in Asymmetric Carbon-Carbon Bond Forming Reactions (e.g., Aldol (B89426), Alkylation)
The application of this compound in asymmetric carbon-carbon bond-forming reactions is an area of active research. Pyrrolidine-based organocatalysts are well-known for their ability to promote enantioselective aldol and Michael additions. nih.govunibo.itnih.govnih.gov These reactions typically proceed through the formation of a chiral enamine or iminium ion intermediate. While direct examples involving this compound are not prevalent in the provided search results, the structural motif suggests its potential utility in such transformations, possibly in synergy with a metal catalyst.
Role as an Organocatalyst or Cocatalyst
There is limited direct evidence in the reviewed literature of this compound functioning as a standalone organocatalyst. However, the pyrrolidine scaffold is a cornerstone of modern organocatalysis. nih.govunibo.it Proline and its derivatives are known to catalyze a wide array of asymmetric reactions. nih.govunibo.it It is plausible that this compound could act as a cocatalyst, potentially in conjunction with another catalytic species to enhance enantioselectivity or reaction rates.
Mechanistic Insights into Catalytic Cycles
Detailed mechanistic studies specifically involving this compound are not extensively available. However, based on the general understanding of related catalytic systems, its role in a catalytic cycle would likely involve the formation of a chiral metal complex. In hydrogenation reactions, this complex would activate hydrogen and transfer it to the substrate. In carbon-carbon bond-forming reactions, the ligand would influence the stereochemical outcome by controlling the orientation of the reactants within the coordination sphere of the metal. The precise mechanism would depend on the specific reaction and the metal center involved.
Comparison with Other Pyrrolidine-Derived Chiral Catalysts
This compound belongs to a large family of pyrrolidine-derived chiral ligands and catalysts. A key feature of this compound is the presence of the m-tolyl group, which can exert specific electronic and steric effects on the catalytic center. Other well-known pyrrolidine-based catalysts include proline and its derivatives, diarylprolinol silyl (B83357) ethers, and various prolinamides. nih.govunibo.itlookchem.com
| Catalyst/Ligand Family | Key Structural Feature | Typical Applications |
| Proline and Derivatives | Carboxylic acid and secondary amine | Aldol, Mannich, Michael reactions |
| Diarylprolinol Silyl Ethers | Bulky silyl ether group | Aldehyde functionalization |
| Prolinamides | Amide functionality | Aldol reactions |
| This compound | m-tolyl group | Metal-catalyzed reactions |
This table provides a simplified comparison of different classes of pyrrolidine-derived catalysts. The specific performance of this compound in various reactions would need to be experimentally determined and compared to these established catalysts to fully understand its advantages and limitations.
Synthesis of Derivatives and Analogues for Structure Reactivity Studies
Systematic Modifications of the Pyrrolidine (B122466) Ring and its Substituents
The pyrrolidine ring is a cornerstone of the molecule's structure, and modifications to it can profoundly impact its properties. The nitrogen atom's basicity and the ring's conformation are key determinants of its function, especially in organocatalysis. nih.gov
Substituent Effects on Basicity and Conformation: The introduction of substituents on the pyrrolidine ring can alter its electronic properties and spatial arrangement. Substituents at the C-2 position can influence the basicity of the nitrogen atom, while those at the C-4 position can affect the ring's puckering. nih.gov For instance, studies on various pyrrolidine-based organocatalysts have shown that electronically demanding substituents have a strong effect on basicity, which in turn can modulate catalytic activity. nih.gov
Functionalization for Enhanced Performance: Systematic modifications often aim to introduce new functional groups that can participate in non-covalent interactions, such as hydrogen bonding or π-π stacking, to enhance selectivity in catalytic reactions. nih.gov For example, introducing amide or sulfonamide groups can create hydrogen-bond donors that influence the transition state of a reaction. nih.gov Structure-activity relationship studies on pyrrolidine pentamine derivatives, acting as inhibitors for aminoglycoside acetyltransferase, demonstrated that modifications at five different positions on the scaffold had varied effects on inhibitory properties, with certain truncations leading to a complete loss of activity. nih.gov
The following table illustrates the impact of substituting various functional groups at different positions on a pyrrolidine scaffold, based on research into enzyme inhibitors. nih.gov
| Compound ID | Modification from Parent Scaffold | Relative Inhibitory Activity |
| 2700.001 | Parent Compound | +++ |
| 2700.003 | Stereochemical inversion at R3 | +++ |
| 2700.004 | R1 changed from S-phenyl to S-benzyl | +++ |
| Analog X | Truncation (removal of R5 group) | - |
| Analog Y | R4 changed from S-hydroxymethyl to H | -- |
| This table is illustrative, based on findings that different substitutions and truncations have significant effects on the biological activity of complex pyrrolidine derivatives. nih.gov |
Synthetic strategies for these modifications are diverse, ranging from the use of functionalized starting materials like proline or hydroxyproline (B1673980) to post-synthesis modifications of the pyrrolidine ring. wikipedia.orgnih.gov
Exploration of Different Aryl Moieties and Substituent Effects on Reactivity
The m-tolyl group in 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol is a critical component that can be varied to study electronic and steric effects on the molecule's reactivity. The synthesis of analogues with different aryl moieties allows for a detailed examination of these influences.
Electronic Effects of Aryl Substituents: The electronic nature of substituents on the aryl ring can significantly influence reaction rates and pathways. In the synthesis of related β-amino alcohols, anilines bearing electron-donating groups (e.g., methyl, methoxy) at ortho, meta, and para positions were well-tolerated and led to high product yields. acs.org Conversely, anilines with strongly electron-withdrawing groups (e.g., -NO₂, -CN) were found to be unreactive under the same conditions. acs.org This suggests that increased electron density on the aryl ring enhances reactivity in certain transformations. In enzymatic reactions, aryl-alcohol oxidases also show sensitivity to substituents, with electron-donating groups typically facilitating oxidation, while electron-withdrawing groups hinder it. nih.gov
Steric Effects and Alternative Aromatic Systems: Beyond simple phenyl rings, larger or more complex aromatic systems can be incorporated. Syntheses using naphthylamine or diphenylamine (B1679370) in place of aniline (B41778) have been successful in creating aryl amino alcohol derivatives with different steric profiles and potential for π-stacking interactions. rasayanjournal.co.in The position of the substituent also matters; ortho, meta, and para isomers can lead to different reactivity and selectivity due to steric hindrance or altered electronic influence at the reaction center. acs.org
The table below summarizes the effect of aryl substituents on the yield of a nickel-catalyzed monoamination reaction to produce β-amino alcohols. acs.org
| Aryl Moiety (Substituted Aniline) | Substituent Position | Substituent Type | Isolated Yield (%) |
| Toluidine | p- | Electron-donating (-CH₃) | 93 |
| Anisidine | p- | Electron-donating (-OCH₃) | 88 |
| Chloroaniline | p- | Electron-withdrawing (-Cl) | 78 |
| Chloroaniline | m- | Electron-withdrawing (-Cl) | 71 |
| Chloroaniline | o- | Electron-withdrawing (-Cl) | 65 |
| Nitroaniline | p- | Strongly Electron-withdrawing (-NO₂) | Unreactive |
| Data derived from studies on nickel-catalyzed synthesis of β-amino alcohols, demonstrating the influence of electronic and steric factors. acs.org |
These studies underscore the importance of the aryl group as a tunable element for controlling the chemical behavior of the target molecule.
Alterations of the Ethanol (B145695) Backbone and its Stereochemical Consequences
The 1-hydroxyethan-1-yl portion of the molecule, often referred to as the ethanol backbone, contains a stereocenter that is crucial for enantioselective applications. Altering this backbone by changing its length, substituting at the C2 position, or controlling the stereochemistry at C1 are key strategies in SAR studies.
Stereoselective Synthesis: The development of methods for the stereoselective synthesis of β-amino alcohols is a major focus of organic chemistry, as the relative and absolute configuration of the vicinal amino and hydroxyl groups dictates the molecule's three-dimensional shape and, consequently, its function. diva-portal.org Methods to achieve this include:
Sharpless Asymmetric Aminohydroxylation: This method can introduce the amine and hydroxyl groups across a double bond with high enantioselectivity, though it can sometimes face challenges with regioselectivity. diva-portal.org
Nucleophilic Addition to Chiral Precursors: The addition of organometallic reagents to chiral α-amino aldehydes or ketones can produce β-amino alcohols with specific diastereoselectivity, controlled by chelation effects. um.edu.my
Reduction of α-amino ketones: The stereoselective reduction of the ketone functionality in an α-amino ketone using chiral reducing agents or enzymatic methods is a common and effective strategy for establishing the alcohol stereocenter. mdpi.com
Ring-opening of Epoxides or Aziridines: Nucleophilic attack on chiral epoxides or aziridines provides a reliable route to enantiomerically pure β-amino alcohols. um.edu.mywestlake.edu.cn
The stereochemical outcome (syn vs. anti diastereomers) is highly dependent on the chosen synthetic route and reaction conditions. diva-portal.org For example, Mannich-type reactions using different enolates can selectively produce either the syn or anti product with high diastereoselectivity. diva-portal.org
Backbone Elongation and Modification: The synthesis of 1,3- and 1,4-amino alcohols extends the carbon chain between the functional groups, which can be critical for accessing different binding pockets in enzymes or for altering the geometry of a catalyst. um.edu.mynih.gov Furthermore, introducing substituents on the backbone itself can provide additional points of interaction or steric bulk, further refining the molecule's properties. nih.gov
Synthesis of Conformationally Restricted Analogues
To better understand the "active" conformation of this compound and to potentially enhance its selectivity, chemists synthesize conformationally restricted analogues. By incorporating the flexible acyclic structure into new ring systems, the number of accessible conformations is reduced, which can lock the molecule into a more potent or selective orientation.
Synthetic strategies to achieve conformational restriction include:
Intramolecular Cyclization: Designing precursors that can undergo intramolecular cyclization to form new rings is a common approach. For example, analogues can be designed where the aryl group and the ethanol backbone are part of a tetrahydroisoquinoline or isoindoline (B1297411) ring system. organic-chemistry.org
Building from Rigid Scaffolds: An alternative is to start with a rigid, polycyclic core and append the necessary functional groups. The synthesis of complex structures like benz[g]indolizidine derivatives from substituted pyrrolidinones illustrates how the core amino alcohol motif can be embedded within a larger, more rigid framework. mdpi.com
Bridging Functional Groups: Creating a covalent bridge between the pyrrolidine ring and the aryl moiety would severely restrict rotation and fix the relative orientation of these two key components.
These rigid analogues are invaluable tools in SAR studies. If a conformationally restricted analogue shows significantly higher activity or selectivity, it provides strong evidence that the parent molecule adopts a similar conformation when it is active.
Impact of Structural Changes on Chemical Reactivity and Catalytic Performance
Pyrrolidine Ring Modifications: Changes in the substituents on the pyrrolidine ring directly affect the nucleophilicity and basicity of the nitrogen atom, which is often a key participant in catalytic cycles. nih.gov The ring's conformation, influenced by these substituents, can also dictate the steric environment around an active site, thereby controlling stereoselectivity. nih.gov
Aryl Moiety Substituent Effects: The electronic properties of the aryl ring have a clear impact on reactivity. Electron-donating groups on the aryl ring can enhance the rate of reactions where the aryl group participates electronically, while electron-withdrawing groups can have the opposite effect. acs.orgnih.gov This tunability is crucial for optimizing catalytic turnover.
Ethanol Backbone and Stereochemistry: The stereochemistry of the chiral centers on the ethanol backbone is arguably one of the most critical factors for enantioselective catalysis. A precise spatial arrangement of the hydroxyl and amino groups is necessary to effectively control the stereochemical outcome of a reaction. diva-portal.orgwestlake.edu.cn Even minor changes to the backbone length or substitution can lead to dramatic shifts in performance.
Conformational Restriction: By reducing the molecule's flexibility, conformationally restricted analogues often exhibit enhanced selectivity. By pre-organizing the molecule into its active shape, the entropic penalty for binding or catalysis is reduced, which can lead to improved performance.
Advanced Analytical Methodologies for Research Purity and Enantiomeric Excess Determination
Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Assessment
Chiral chromatography is a cornerstone technique for the separation and quantification of enantiomers. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be adapted for the chiral resolution of "2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol".
High-Performance Liquid Chromatography (HPLC) is a widely used method for the enantioseparation of synthetic cathinones and related compounds. researchgate.netresearchgate.net The separation is typically achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven to be particularly effective. researchgate.netresearchgate.net For "this compound," a normal-phase HPLC method using a cellulose-based CSP is a suitable approach. The separation mechanism relies on the differential interaction of the enantiomers with the chiral selector of the stationary phase, leading to different retention times.
A typical HPLC method for the enantiomeric purity assessment of "this compound" is detailed in the interactive data table below.
Table 1: HPLC Parameters for Enantiomeric Purity Assessment
| Parameter | Condition |
|---|---|
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP |
| Mobile Phase | n-Hexane/Isopropanol (B130326)/Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
Gas Chromatography (GC) with a chiral stationary phase can also be employed, particularly after derivatization of the analyte to increase its volatility. The hydroxyl and amino groups of "this compound" can be derivatized, for instance, with trifluoroacetic anhydride, to yield a more volatile compound suitable for GC analysis.
Quantitative NMR (qNMR) for Reaction Yield and Purity Analysis
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the purity of organic compounds without the need for a specific reference standard of the analyte. nih.gov The principle of qNMR lies in the direct proportionality between the integral of a specific resonance signal and the number of corresponding nuclei.
For the analysis of "this compound," a ¹H qNMR method can be established using a certified internal standard with a known purity. A suitable internal standard would be a compound with sharp signals in a region of the ¹H NMR spectrum that does not overlap with the analyte's signals. Maleic acid is a potential candidate for this purpose. nih.gov
The purity of "this compound" can be calculated by comparing the integral of a well-resolved proton signal from the analyte (e.g., the methine proton of the ethan-1-ol backbone) with the integral of a known proton signal from the internal standard. The selection of appropriate, non-overlapping signals is crucial for accurate quantification.
Table 2: Key Parameters for ¹H qNMR Purity Analysis
| Parameter | Specification |
|---|---|
| Spectrometer Frequency | ≥ 400 MHz |
| Solvent | Deuterated Chloroform (CDCl₃) |
| Internal Standard | Maleic Acid |
| Analyte Quantitative Signal | Methine proton (CH-OH) |
| Internal Standard Quantitative Signal | Olefinic protons |
| Relaxation Delay (D1) | ≥ 5 x T₁ of the slowest relaxing proton |
This method can be validated for specificity, linearity, accuracy, precision, and robustness to ensure reliable and accurate purity assignments. nih.gov
Advanced Mass Spectrometry Techniques for Impurity Profiling
Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique like HPLC or GC, is an indispensable tool for the identification and characterization of impurities. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which facilitate the determination of elemental compositions for both the parent compound and its impurities. sterlingpharmasolutions.com
For "this compound," tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation of impurities. sterlingpharmasolutions.com The fragmentation patterns of the protonated molecule can provide valuable information about its structure and the nature of any impurities present.
Based on studies of similar α-pyrrolidinophenone structures, the fragmentation of protonated "this compound" is expected to involve characteristic losses. wvu.eduwvu.edu The primary fragmentation pathways likely include the neutral loss of the pyrrolidine (B122466) ring and the loss of water from the protonated molecule. The resulting fragment ions can be further fragmented to provide more detailed structural information.
Table 3: Predicted MS/MS Fragmentation of [this compound + H]⁺
| Precursor Ion (m/z) | Major Fragment Ions (m/z) | Plausible Neutral Loss |
|---|---|---|
| 220.1701 | 202.1596 | H₂O |
| 220.1701 | 149.0966 | C₄H₉N (Pyrrolidine) |
| 220.1701 | 119.0861 | C₅H₁₁NO |
| 202.1596 | 119.0861 | C₆H₅ |
By analyzing the mass spectra of a sample, unknown impurities can be detected and their structures tentatively assigned based on their fragmentation patterns and accurate mass measurements. This is a critical step in ensuring the purity and quality of the research compound. nih.gov
Development of Spectrophotometric and Potentiometric Methods for Characterization
While chromatography and mass spectrometry are powerful tools, spectrophotometric and potentiometric methods can also be developed for the characterization and quantification of "this compound".
Spectrophotometric methods are based on the absorption of ultraviolet (UV) or visible light by the analyte. The tolyl group in "this compound" acts as a chromophore, allowing for its detection and quantification using UV-Vis spectrophotometry. A calibration curve can be constructed by measuring the absorbance of a series of solutions of known concentrations at the wavelength of maximum absorbance (λmax). This method is often used for rapid quantification in solution. The presence of impurities with similar chromophores can, however, interfere with the accuracy of this method.
Table 4: Potential Analytical Parameters for Spectrophotometric and Potentiometric Methods
| Method | Parameter | Typical Value/Condition |
|---|---|---|
| Spectrophotometry | Solvent | Methanol or Ethanol (B145695) |
| λmax | Approximately 260-270 nm (estimated for tolyl group) | |
| Quantification | Based on Beer-Lambert Law | |
| Potentiometric Titration | Titrant | 0.1 M HCl |
| Solvent | Ethanol-water mixture | |
| Indicator Electrode | Glass electrode |
These classical analytical methods, while perhaps less sophisticated than modern chromatographic and spectrometric techniques, can provide valuable and complementary information regarding the purity and properties of "this compound".
Future Research Directions and Unexplored Avenues
Integration with Flow Chemistry and Automated Synthesis
The integration of 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol into flow chemistry and automated synthesis platforms presents a promising avenue for future research. Continuous flow processes offer advantages such as enhanced reaction control, improved safety, and scalability. For a molecule like this compound, which likely serves as a chiral building block or catalyst, flow chemistry could enable its efficient and reproducible synthesis.
Automated synthesis platforms, coupled with machine learning algorithms, could rapidly screen various reaction conditions to optimize the synthesis of this compound and its derivatives. This approach would accelerate the discovery of novel applications by providing a more efficient means of producing a library of related compounds for further testing. The development of a robust and automated synthesis protocol would be a significant step towards the industrial application of this compound.
Exploration in Emerging Catalytic Systems (e.g., Photoredox, Electrocatalysis)
The unique electronic and structural properties of this compound make it an intriguing candidate for use in emerging catalytic systems. In the field of photoredox catalysis, which utilizes visible light to drive chemical reactions, this compound could potentially act as a chiral ligand for a photocatalyst or as a co-catalyst. Its pyrrolidine (B122466) and alcohol moieties could coordinate with a metal center, influencing the stereochemical outcome of the reaction.
Similarly, in electrocatalysis, where chemical transformations are driven by an electric current, this compound could be employed as a chiral mediator or ligand to control the enantioselectivity of electrochemical reactions. The development of new catalytic methods is a burgeoning area of research, and the exploration of this compound's potential in photoredox and electrocatalysis could lead to novel and sustainable synthetic methodologies.
Application in Materials Science or Supramolecular Chemistry
The potential applications of this compound in materials science and supramolecular chemistry are largely unexplored. Its chiral nature and ability to form hydrogen bonds through the hydroxyl group make it a candidate for the construction of chiral supramolecular assemblies. These assemblies could have interesting properties, such as chiroptical activity or the ability to act as chiral recognition agents.
In materials science, this compound could be incorporated into polymers or metal-organic frameworks (MOFs) to create materials with specific functionalities. For instance, a polymer containing this chiral unit might exhibit unique optical properties or be useful as a chiral stationary phase in chromatography. The self-assembly of this molecule into well-defined nanostructures is another area that warrants investigation.
Development of Sustainable Synthesis and Catalytic Processes
The principles of green chemistry are increasingly important in chemical research and industry. Future research on this compound should focus on the development of sustainable synthetic routes. This includes the use of renewable starting materials, environmentally benign solvents, and catalytic methods that minimize waste.
Furthermore, if this compound proves to be an effective catalyst, its application in sustainable catalytic processes would be highly valuable. This could involve its use in asymmetric catalysis to produce enantiomerically pure pharmaceuticals or fine chemicals, thereby reducing the environmental impact of their synthesis. Research into the recyclability and reusability of this compound as a catalyst would also be a key aspect of developing sustainable processes.
Interdisciplinary Research with Physical Organic Chemistry
A deeper understanding of the fundamental properties of this compound can be achieved through interdisciplinary research with physical organic chemistry. Detailed mechanistic studies of reactions involving this compound, whether as a reactant, catalyst, or ligand, would provide valuable insights into its reactivity and selectivity.
Techniques such as computational modeling, kinetic studies, and spectroscopic analysis could be employed to elucidate reaction mechanisms and to design more efficient and selective processes. For example, understanding the non-covalent interactions that govern its role in asymmetric catalysis could lead to the rational design of improved catalysts. This fundamental knowledge is crucial for unlocking the full potential of this compound in various applications.
Q & A
Q. What are the established synthetic routes for 2-(Pyrrolidin-1-yl)-1-(m-tolyl)ethan-1-ol, and what are their respective yields and purity outcomes?
Methodological Answer: A common approach involves nucleophilic substitution or condensation reactions between m-tolyl ketones and pyrrolidine derivatives. For example, a Grignard reagent protocol (GP3) has been used for analogous compounds, achieving 89% yield after purification via gradient chromatography (2–20% Et₂O/pentane) . Key considerations include:
- Catalysts: Use of Lewis acids (e.g., AlCl₃) to enhance electrophilicity.
- Purification: Silica gel chromatography with eluents like EtOAc/hexane to isolate enantiomers or diastereomers.
- Yield Optimization: Temperature control (0–25°C) minimizes side reactions like over-alkylation.
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .
- Ventilation: Use fume hoods to avoid inhalation of vapors, especially during solvent evaporation.
- Waste Management: Segregate organic waste containing the compound and dispose via certified hazardous waste facilities .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies the m-tolyl aromatic protons (δ 6.7–7.2 ppm) and the ethanol moiety (δ 3.5–4.0 ppm). NOESY can confirm spatial proximity between the pyrrolidine and aromatic groups.
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~ 220.18 g/mol) and fragmentation patterns.
- IR Spectroscopy: Detects hydroxyl (3200–3600 cm⁻¹) and C-N stretches (1100–1250 cm⁻¹) .
Advanced Research Questions
Q. How can crystallographic methods resolve stereochemical ambiguities in the pyrrolidine ring conformation?
Methodological Answer:
- X-ray Diffraction (XRD): Single-crystal XRD with SHELX refinement (e.g., SHELXL for small molecules) determines absolute configuration and puckering parameters (e.g., Cremer-Pople coordinates) .
- Ring Puckering Analysis: Apply Cremer-Pople coordinates to quantify deviations from planarity, with amplitude (q) and phase (φ) angles defining envelope or twist conformations .
- Case Study: For analogous structures, torsion angles (θ) and least-squares plane deviations (<0.05 Å) confirm non-planar puckering .
Q. How can computational tools predict the compound’s biological interactions or pharmacokinetic properties?
Methodological Answer:
- Density Functional Theory (DFT): Optimize geometry at the B3LYP/6-31G* level to calculate electrostatic potential maps, highlighting nucleophilic/electrophilic sites.
- Molecular Docking: Use AutoDock Vina to model binding to CNS targets (e.g., dopamine receptors), leveraging the compound’s structural similarity to psychoactive phenethylamines .
- ADMET Prediction: SwissADME estimates logP (~2.1) and blood-brain barrier permeability, suggesting CNS activity .
Q. What strategies address contradictions in pharmacological data (e.g., in vitro vs. in vivo efficacy)?
Methodological Answer:
- Meta-Analysis: Compare IC₅₀ values across studies using standardized assays (e.g., cAMP inhibition for receptor activity). Discrepancies may arise from assay sensitivity or metabolite interference.
- Isotopic Labeling: Use ¹⁴C-labeled compound in rodent studies to track bioavailability and metabolite formation .
- Mechanistic Studies: Employ CRISPR-edited cell lines to isolate target receptors and validate dose-response relationships.
Methodological Challenges
Q. How can enantiomeric resolution be achieved for this chiral compound?
Methodological Answer:
- Chiral Chromatography: Use Chiralpak IA columns with hexane/isopropanol (90:10) to separate enantiomers (α > 1.2).
- Diastereomeric Salt Formation: React with (-)-di-p-toluoyl-D-tartaric acid in ethanol, followed by recrystallization .
- Circular Dichroism (CD): Confirm enantiopurity by comparing experimental CD spectra to computed spectra (TD-DFT).
Q. What experimental designs mitigate oxidative degradation during storage?
Methodological Answer:
- Stabilization: Store under argon at -20°C in amber vials to prevent photooxidation of the ethanol moiety.
- Additives: Include 0.1% BHT (butylated hydroxytoluene) in stock solutions to inhibit radical formation.
- Stability Testing: Monitor degradation via HPLC-UV at 254 nm over 30 days (accelerated conditions: 40°C/75% RH) .
Structural and Functional Analysis
Q. How does the m-tolyl group influence the compound’s electronic properties compared to other aryl substituents?
Methodological Answer:
Q. What are the synthetic pathways to derivatives with enhanced solubility or bioavailability?
Methodological Answer:
- Prodrug Design: Acetylate the hydroxyl group to form an ester prodrug, hydrolyzed in vivo by esterases.
- Salt Formation: React with HCl to form a hydrochloride salt, improving aqueous solubility (tested via shake-flask method) .
- PEGylation: Conjugate polyethylene glycol (PEG-500) to the pyrrolidine nitrogen, enhancing hydrophilicity .
Data Reproducibility and Validation
Q. How can researchers ensure reproducibility in synthesizing this compound across laboratories?
Methodological Answer:
- Detailed Protocols: Publish step-by-step procedures with exact molar ratios (e.g., 1.2 eq pyrrolidine to m-tolyl ketone) and reaction times.
- Reference Standards: Use certified NMR reference samples (e.g., ¹H NMR in DMSO-d₆) for cross-lab validation .
- Interlaboratory Studies: Collaborate on round-robin tests to identify critical variables (e.g., solvent purity, humidity).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
